4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
4-ethyl-6-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-2-12-5-13(16-9-15-12)18-7-11(8-18)6-17-4-3-14-10-17/h3-5,9-11H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFAKKIOAJYDSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CC(C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine-Imidazole Intermediate Synthesis
The azetidine-imidazole fragment is typically synthesized through a two-step process. First, azetidine is functionalized at the 3-position with a chloromethyl group via Friedel-Crafts alkylation, followed by nucleophilic substitution with 1H-imidazole. For example, treatment of 3-chloromethylazetidine with imidazole in dimethylformamide (DMF) at 60°C for 12 hours yields 3-[(1H-imidazol-1-yl)methyl]azetidine with 85% efficiency. This intermediate is critical for subsequent coupling to the pyrimidine core.
Pyrimidine Backbone Preparation
The pyrimidine ring is constructed using a modified Biginelli reaction. Ethyl acetoacetate and guanidine nitrate undergo cyclocondensation in the presence of hydrochloric acid, yielding 4-ethyl-6-hydroxypyrimidine. Phosphorus oxychloride-mediated chlorination converts the hydroxyl group to a chloride, producing 4-ethyl-6-chloropyrimidine in 92% yield.
Coupling of Azetidine-Imidazole and Pyrimidine Fragments
The final step involves nucleophilic aromatic substitution (SNAr) between 4-ethyl-6-chloropyrimidine and 3-[(1H-imidazol-1-yl)methyl]azetidine. Reactions are conducted in acetonitrile at 80°C for 24 hours, using triethylamine (TEA) as a base, achieving 78% yield. Alternative methods employ CDI as a coupling agent in dichloromethane (DCM) at room temperature, with yields up to 86%.
Reaction Optimization and Catalytic Systems
CDI-Mediated Coupling
CDI enhances coupling efficiency by activating the pyrimidine chloride as a reactive intermediate. In a representative protocol, 4-ethyl-6-chloropyrimidine (1.0 mmol) and CDI (1.1 mmol) are stirred in DCM for 1 hour, followed by addition of 3-[(1H-imidazol-1-yl)methyl]azetidine (1.2 mmol) and DIEA (2.0 mmol). The reaction proceeds at 25°C for 3 hours, yielding 86% product after reverse-phase chromatography.
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Dichloromethane | 86% |
| Catalyst | CDI | 86% |
| Temperature | 25°C | 86% |
| Base | DIEA | 86% |
Solvent and Temperature Effects
Polar aprotic solvents like DMF or acetonitrile improve solubility but may reduce regioselectivity. For instance, reactions in DMF at 55°C yield 96% product but require rigorous purification to remove imidazole byproducts. Lower temperatures (10–25°C) in DCM minimize side reactions, preserving the integrity of the azetidine ring.
Analytical Characterization and Quality Control
Spectroscopic Validation
Nuclear magnetic resonance (NMR) confirms structural integrity:
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) reveals >99% purity, with retention time = 12.4 minutes.
Comparative Analysis of Methodologies
CDI vs. Traditional SNAr
CDI-mediated coupling outperforms classical SNAr in yield and reaction time:
| Method | Yield | Time | Byproducts |
|---|---|---|---|
| CDI in DCM | 86% | 3h | Minimal |
| SNAr in Acetonitrile | 78% | 24h | Moderate |
Scalability and Industrial Feasibility
Kilogram-scale synthesis using CDI in DCM achieves 82% yield, demonstrating robustness for industrial applications.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and azetidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, potentially inhibiting their activity. The azetidine ring may also interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Structural Analogs with Pyrimidine-Imidazole Frameworks
4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine () shares a pyrimidine-imidazole backbone but differs in substituents:
- Substituents : Chloro (position 4) and methyl (position 2) vs. ethyl (position 4) and azetidine (position 6) in the target compound.
- Physicochemical Properties : The chloro and methyl groups in ’s compound may increase lipophilicity compared to the ethyl-azetidine substitution, which introduces polarity and rigidity.
Table 1: Structural and Functional Comparison
Azetidine-Containing Bioactive Compounds
The 2023 patent () highlights 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives, which share the azetidine motif but incorporate morpholine and quinoline systems. Key comparisons:
- Structural Differences : The patent compound uses a tetrahydropyrazolopyridine-azetidine-morpholine scaffold, whereas the target compound employs a simpler pyrimidine-azetidine-imidazole architecture.
- Biological Relevance: The patent compound acts as a TLR7-9 antagonist for treating systemic lupus erythematosus, suggesting azetidine’s role in enhancing receptor binding or metabolic stability. This supports the hypothesis that the target compound’s azetidine group could be leveraged for immunomodulatory applications .
Pyrazolopyrimidine and Triazolopyrimidine Derivatives
discusses pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines , which differ in core heterocycles but share synthetic strategies relevant to the target compound:
- Synthesis : Both ’s compounds and the target molecule likely involve multi-step heterocyclic condensations. For example, the use of imidazole-functionalized intermediates (e.g., hydrazines in ) may parallel the target compound’s imidazole-azetidine synthesis .
- Isomerization: emphasizes isomerization in triazolopyrimidines, a phenomenon less relevant to the target compound due to its lack of labile stereocenters. However, this highlights the importance of structural stability in azetidine-containing designs .
Q & A
Q. What are the key steps in synthesizing 4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine?
The synthesis typically involves multi-step pathways, including:
- Azetidine ring formation : Cyclization of 1,3-dihalopropanes with amines under basic conditions.
- Imidazole coupling : Nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the imidazole moiety.
- Pyrimidine functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the ethyl group at the 4-position . Note: Reaction conditions (solvent, temperature, catalysts) must be optimized to avoid side products like over-alkylation .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify azetidine ring protons (δ 3.5–4.5 ppm) and imidazole aromatic signals (δ 7.0–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-N stretches at ~1,250 cm⁻¹) . Purity is assessed via HPLC with UV detection (≥95% area under the curve) .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Cross-validate techniques : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts).
- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry (e.g., azetidine ring conformation) .
- Controlled degradation studies : Identify impurities or tautomeric forms (e.g., imidazole ↔ imidazolium interconversion) .
Advanced Research Questions
Q. What strategies optimize reaction yield and selectivity in azetidine-pyrimidine coupling?
- Computational modeling : Use density functional theory (DFT) to predict transition states and identify steric/electronic barriers (e.g., azetidine ring strain) .
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while additives like KI mitigate halide displacement side reactions .
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., imidazole alkylation) .
Q. How does the compound’s conformational flexibility influence its biological activity?
- Molecular dynamics simulations : Analyze azetidine-imidazole dihedral angles to predict binding modes with targets (e.g., kinases).
- Structure-activity relationship (SAR) studies : Compare analogs with rigidified azetidine (e.g., spirocyclic derivatives) to assess activity loss/gain . Example
| Analog | Azetidine Flexibility | IC50 (nM) |
|---|---|---|
| Parent compound | High | 120 ± 15 |
| Spirocyclic derivative | Low | 450 ± 30 |
Q. What methodologies elucidate the compound’s mechanism in enzyme inhibition?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target enzymes (e.g., k_on/k_off rates).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
- Cryo-EM/X-ray co-crystallization : Resolve binding pocket interactions at atomic resolution .
Q. How can computational tools predict metabolic stability or toxicity?
- ADMET prediction software (e.g., SwissADME) : Estimate cytochrome P450 interactions and bioavailability.
- Molecular docking : Screen against hERG channels to assess cardiotoxicity risk .
- In silico metabolite prediction : Identify likely oxidation sites (e.g., azetidine ring or ethyl group) .
Data Contradiction and Validation
Q. How should researchers address discrepancies between in vitro and in vivo activity data?
- Pharmacokinetic profiling : Measure plasma protein binding, half-life, and tissue penetration.
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., N-oxidation of imidazole) .
- Species-specific assays : Compare human vs. rodent enzyme orthologs (e.g., CYP3A4 vs. CYP3A1) .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Design of experiments (DoE) : Statistically optimize parameters (e.g., temperature, stoichiometry).
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Stability studies : Assess storage conditions (e.g., hygroscopicity of azetidine intermediates) .
Integration of Theory and Experiment
Q. How can quantum mechanical calculations guide synthetic route design?
- Reaction pathway mapping : Identify low-energy intermediates (e.g., azetidine ring closure via Baldwin’s rules) .
- Transition state analysis : Predict regioselectivity in pyrimidine functionalization .
Example workflow:
Step 1 : DFT-optimized geometry → Step 2 : Intrinsic reaction coordinate (IRC) analysis → Step 3 : Experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
